

A Comparative Guide to Promethium-145 Powered Batteries for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Promethium-145					
Cat. No.:	B1200467	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of **Promethium-145** (Pm-145) as a power source for radioisotope batteries, comparing its performance characteristics against other commonly utilized radioisotopes. The content is intended to assist in the selection of appropriate long-life power sources for remote, inaccessible, or implantable applications relevant to research and development.

Data Presentation: A Comparative Analysis of Radioisotopes

The selection of a radioisotope for a power system is a trade-off between power output, longevity, and safety. The following table summarizes key quantitative metrics for **Promethium-145** and other notable isotopes used in radioisotope power systems (RPS), which include Radioisotope Thermoelectric Generators (RTGs) and betavoltaic batteries.

Parameter	Promethiu m-145 (Pm-145)	Plutonium -238 (Pu- 238)	Americium -241 (Am- 241)	Strontium- 90 (Sr-90)	Nickel-63 (Ni-63)	Tritium (H-
Half-Life (Years)	17.7[1][2]	87.7[3][4]	432.6[5]	28.1	100.1[6]	12.3[7]
Decay Mode(s)	Electron Capture, α (rare)[2]	Alpha (α) [4]	Alpha (α), Gamma (γ) [5]	Beta (β ⁻)	Beta (β ⁻)	Beta (β ⁻)
Primary Particle Energy	163 keV (avg. electron)	5.593 MeV (α)[4]	5.486 MeV (α)[5]	546 keV (β ⁻ , max)	17.4 keV (avg. β ⁻)[6]	5.7 keV (avg. β ⁻)
Thermal Power (Wth/g)	~1.0 (theoretical	0.57[3][4] [8][9]	0.115[5] [10]	~0.46 (as SrTiO ₃)[11] [12]	Low	0.34[7]
System Specific Power (We/kg)	Theoretical	~4.6 (GPHS- RTG)[13]	2.0 - 2.2[5] [14]	System Dependent	Low	~5.0 (target)[7]
Power Density	System Dependent	System Dependent	System Dependent	System Dependent	~2.62 nW/cm ² [6] [15]	~0.22 µW/cm²[16]
Shielding Requireme nts	Low (Bremsstra hlung X- rays)[17]	Minimal (thin sheet) [18][19]	Moderate (y emission) [3][5]	Moderate (Bremsstra hlung)[11] [17]	Minimal	Minimal[20]

Experimental Protocols for Performance Benchmarking

The following protocols outline standardized methodologies for evaluating the performance of radioisotope power sources. These tests are crucial for validating designs and predicting operational lifetime.

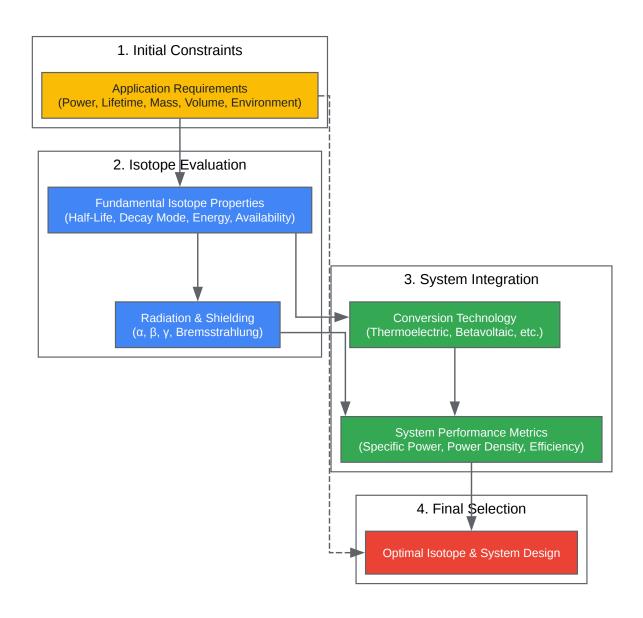
1. Electrical Performance Characterization

 Objective: To determine the key electrical output parameters of the battery, such as opencircuit voltage (Voc), short-circuit current (Isc), maximum power point (Pmax), and fill factor (FF).

· Methodology:

- Place the radioisotope battery in a controlled environment (e.g., specified temperature, vacuum level).[21]
- Connect the battery terminals to a precision source/measure unit (SMU) or a variable load resistor.
- Voc Measurement: Measure the voltage across the terminals with an infinite load resistance (no current drawn).[22]
- Isc Measurement: Measure the current flowing through the terminals when they are shorted (zero voltage).[22]
- I-V Curve Generation: Sweep the load resistance from zero to infinity (or apply a voltage sweep) and measure the corresponding current and voltage.
- Pmax and FF Calculation: Plot the power (P = V * I) versus voltage. The peak of this curve is the maximum power point (Pmax). Calculate the Fill Factor using the formula: FF = Pmax / (Voc * Isc).[23]
- 2. Thermal Performance and Conversion Efficiency (for RTGs)
- Objective: To measure the total thermal power of the radioisotope heat source and calculate the efficiency of its conversion to electrical power.
- Methodology:
 - The heat source is placed within a calorimeter to measure its total thermal output (Wth).
 - The assembled RTG is placed in an environment simulating its intended use (e.g., a thermal vacuum chamber for space applications).[21][24]

- An array of thermocouples is used to measure the temperature gradient (ΔT) across the thermoelectric materials (from the hot junction to the cold junction).
- The electrical power output (Pmax or We) is measured as described in the electrical performance protocol.
- The thermoelectric conversion efficiency (η) is calculated as: η = We / Wth.
- 3. Radiation Profile and Shielding Efficacy
- Objective: To map the external radiation field of the power source and verify the effectiveness of the integrated shielding.
- Methodology:
 - Place the shielded power source in a low-background environment.
 - Use calibrated radiation detectors appropriate for the expected radiation type (e.g., Geiger-Müller detectors for beta particles, scintillators or solid-state detectors for gamma rays).
 - Measure the dose rate at standardized distances (e.g., 10 cm, 1 m) and at various angles around the source.
 - If applicable, perform spectroscopic analysis to identify the energy of emitted particles/photons.
 - Compare the measured dose rates against unshielded measurements and regulatory limits to confirm shielding efficacy. For beta emitters, special attention is paid to detecting Bremsstrahlung X-rays produced when beta particles interact with high-Z shielding materials.[17]
- 4. Long-Term Stability and Degradation Testing
- Objective: To evaluate the power output degradation over the device's operational lifetime.
- Methodology:



- Maintain the power source under constant, controlled operational conditions (e.g., temperature, load, atmosphere) for an extended period.[25]
- Continuously monitor and log the electrical power output. [25]
- The degradation of the power output is a combination of the radioisotope's natural decay and the degradation of the conversion materials (e.g., thermoelectric elements).
- The collected data is extrapolated to predict the Beginning-of-Life (BOM) and End-of-Life
 (EOL) power characteristics, which is critical for mission planning.[25]

Visualization of Key Relationships

The selection of an optimal radioisotope power system is a multi-faceted process that balances fundamental isotope properties with engineering and application constraints. The following diagram illustrates the logical workflow for this selection process.

Click to download full resolution via product page

Caption: Logical framework for selecting a radioisotope power system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alchetron.com [alchetron.com]
- 2. Promethium Wikipedia [en.wikipedia.org]
- 3. Radioisotope thermoelectric generator Wikipedia [en.wikipedia.org]
- 4. Plutonium-238 Wikipedia [en.wikipedia.org]
- 5. Americium-241 Wikipedia [en.wikipedia.org]
- 6. Performance evaluation of Ni-63 betavoltaic battery [inis.iaea.org]
- 7. NASA TechPort [techport.nasa.gov]
- 8. energy.gov [energy.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Beyond Plutonium-238: Alternate Fuel for Radioisotope Thermal Generators [large.stanford.edu]
- 11. RTG Heat Sources: Two Proven Materials Atomic Insights [atomicinsights.com]
- 12. energy Power of a Sr-90 RTG Physics Stack Exchange [physics.stackexchange.com]
- 13. large.stanford.edu [large.stanford.edu]
- 14. lpi.usra.edu [lpi.usra.edu]
- 15. kns.org [kns.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. α, β, γ Penetration and Shielding | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 20. Ionizing radiation Wikipedia [en.wikipedia.org]
- 21. inIdigitallibrary.inl.gov [inIdigitallibrary.inl.gov]

- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. mdpi.com [mdpi.com]
- 24. sencir.nuclear.ufmg.br [sencir.nuclear.ufmg.br]
- 25. Dryad | Data: Historical RTG performance data through 2023 [datadryad.org]
- To cite this document: BenchChem. [A Comparative Guide to Promethium-145 Powered Batteries for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200467#benchmarking-promethium-145-powered-batteries-against-other-radioisotopes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com